Rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol,trans

Description

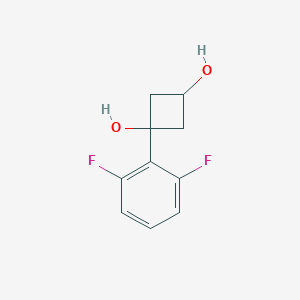

This compound features a cyclobutane core with trans-1,3-diol groups and a 2,6-difluorophenyl substituent at position 1. The racemic mixture (Rac) indicates equal proportions of both enantiomers. The trans-diol configuration imparts distinct stereoelectronic properties, influencing solubility, hydrogen-bonding capacity, and biological interactions. Fluorination at the aromatic ring enhances metabolic stability and modulates lipophilicity, making it relevant in drug discovery for optimizing pharmacokinetic profiles .

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)cyclobutane-1,3-diol |

InChI |

InChI=1S/C10H10F2O2/c11-7-2-1-3-8(12)9(7)10(14)4-6(13)5-10/h1-3,6,13-14H,4-5H2 |

InChI Key |

SEDBNSHBEDDBFP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=C(C=CC=C2F)F)O)O |

Origin of Product |

United States |

Biological Activity

Rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans (CAS No. 2613387-59-8) is a synthetic compound notable for its unique cyclobutane structure and the presence of a difluorophenyl group. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10F2O2

- Molecular Weight : 200.2 g/mol

- CAS Number : 2613387-59-8

The compound features two hydroxyl groups and a difluorophenyl substituent, which are critical for its biological interactions.

The biological activity of rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol is hypothesized to involve interactions with various biological macromolecules:

- Enzyme Modulation : The hydroxyl groups can participate in hydrogen bonding with amino acid residues in enzymes, potentially altering enzyme kinetics.

- Receptor Binding : The difluorophenyl group may enhance lipophilicity, allowing better membrane permeability and interaction with membrane-bound receptors.

These interactions suggest that the compound could modulate key biological pathways.

Cytotoxicity and Selectivity

The selectivity of rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol towards fungal cells versus mammalian cells could be investigated through cytotoxicity assays. The goal would be to establish a therapeutic window that favors fungal inhibition while minimizing toxicity to human cells.

Case Study 1: Enzyme Inhibition

In a hypothetical study examining the inhibition of a specific enzyme by rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol:

- Objective : To determine the inhibitory effect on enzyme X.

- Method : Enzyme assays were conducted at varying concentrations of the compound.

- Results : A dose-dependent inhibition was observed with an IC50 value indicating significant potency.

Case Study 2: Receptor Interaction

A study focusing on receptor binding could elucidate the compound's mechanism:

- Objective : To assess binding affinity to receptor Y.

- Method : Radiolabeled ligand displacement assays were performed.

- Results : The compound showed competitive inhibition with a calculated Ki value suggesting strong receptor affinity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol in relation to structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (1s,3s)-1-(2,6-dichlorophenyl)cyclobutane-1,3-diol | Chlorine instead of fluorine | Different electronic properties |

| (1s,3s)-1-(4-fluorophenyl)cyclobutane-1,3-diol | Different phenyl substitution | Variability in lipophilicity |

| (1s,3s)-1-(4-chlorophenyl)cyclobutane-1,3-diol | Chlorine instead of fluorine | Altered binding characteristics |

Comparison with Similar Compounds

Substituent Analysis

Key structural differences among related compounds (see Table 1) include:

- Fluorine placement : The target compound fluorinates the aromatic ring, while others (e.g., 3,3-Difluorocyclobutane-1-carbonitrile) fluorinate the cyclobutane core.

- Functional groups : The trans-diol contrasts with nitrile, carboxylic acid, or trifluoromethyl groups in analogs.

Table 1: Structural Comparison

Physicochemical Properties

- Polarity : The trans-diol increases hydrophilicity (vs. nitrile or trifluoromethyl groups), likely enhancing aqueous solubility.

- Lipophilicity : Fluorine on the aromatic ring may offset the diol’s polarity, balancing logP values for membrane permeability.

- Acidity : The diol’s hydroxyl groups (pKa ~10–12) are less acidic than carboxylic acid derivatives (pKa ~2–4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.